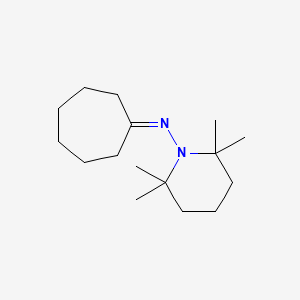
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine is an organic compound that belongs to the class of amines. It is characterized by the presence of a piperidine ring substituted with four methyl groups at positions 2, 2, 6, and 6, and a cycloheptanimine moiety. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with cycloheptanone under specific conditions. One common method is the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the cycloheptanimine moiety is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while reduction may produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine involves its interaction with molecular targets and pathways within cells. The compound may act as a base or nucleophile, participating in various chemical reactions that affect cellular processes. Specific molecular targets and pathways involved in its action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered base used in the preparation of metallo-amide bases and silylketene acetals.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used as an oxidizing agent in organic synthesis.
Uniqueness
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine is unique due to its combination of a piperidine ring with a cycloheptanimine moiety, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that require these unique characteristics.
Eigenschaften
CAS-Nummer |
61147-63-5 |
|---|---|
Molekularformel |
C16H30N2 |
Molekulargewicht |
250.42 g/mol |
IUPAC-Name |
N-(2,2,6,6-tetramethylpiperidin-1-yl)cycloheptanimine |
InChI |
InChI=1S/C16H30N2/c1-15(2)12-9-13-16(3,4)18(15)17-14-10-7-5-6-8-11-14/h5-13H2,1-4H3 |
InChI-Schlüssel |
TUVUDLXXFMEYKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1N=C2CCCCCC2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


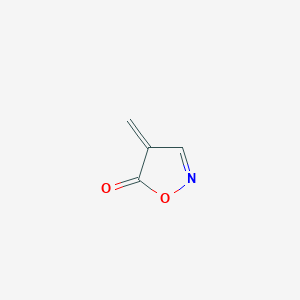
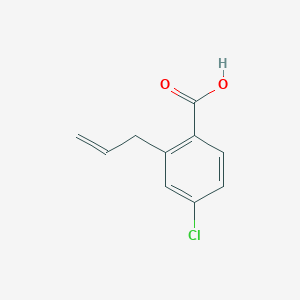
![[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol](/img/structure/B14583817.png)

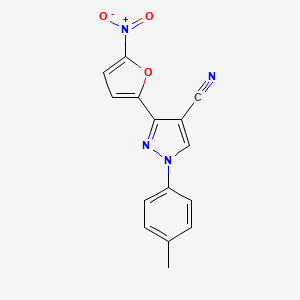
![1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583831.png)
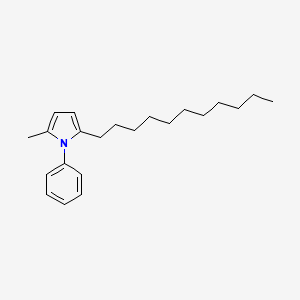
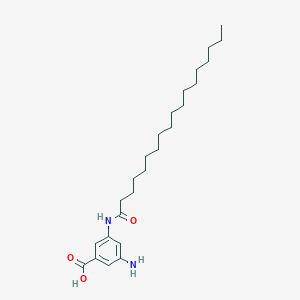
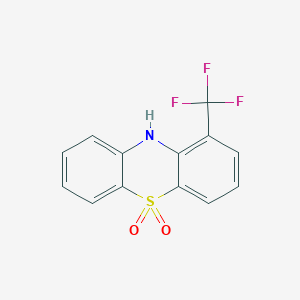

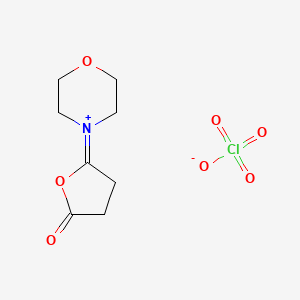


![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
